Cyclobutyl(6-methylpyridin-2-yl)methanamine hydrochloride
Description
Cyclobutyl(6-methylpyridin-2-yl)methanamine hydrochloride is a chiral amine salt featuring a cyclobutyl group linked to a 6-methylpyridine moiety via a methanamine bridge. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
cyclobutyl-(6-methylpyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c1-8-4-2-7-10(13-8)11(12)9-5-3-6-9;/h2,4,7,9,11H,3,5-6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCRQHWQNKGLGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C2CCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclobutyl(6-methylpyridin-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative data.
Structure and Properties
This compound is characterized by the presence of a cyclobutyl group attached to a pyridine derivative. This structural configuration influences its pharmacological properties, including receptor binding affinity and enzyme inhibition capabilities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptor Binding : The compound may bind to specific receptors, modulating their activity. This interaction can lead to alterations in signaling pathways associated with various physiological processes.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can affect metabolic pathways. For example, it may act as an inhibitor of protein kinases involved in cell proliferation and survival.
In Vitro Studies
- Antitumor Activity : Research has indicated that this compound exhibits potent antitumor properties. In vitro assays demonstrated significant inhibition of cancer cell lines, including prostate and breast cancer cells. The compound's mechanism involves the inhibition of mTORC and Pim kinases, which are critical for tumor growth and survival .
- Cellular Processes : Studies have shown that this compound affects cellular processes such as apoptosis and autophagy in cancer cells. By modulating these pathways, it induces cell death in malignant cells while sparing normal cells .
Case Studies
- Case Study 1 : A study involving the treatment of LNCaP prostate cancer cells with this compound revealed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 0.5 µM, indicating strong potency against these cancer cells .
- Case Study 2 : In another investigation, the compound was evaluated for its effects on breast cancer cell lines. Results showed that it significantly reduced cell proliferation by inducing G1 phase arrest in the cell cycle, further supporting its potential as an anticancer agent .
Comparative Analysis
| Compound | Activity | Target Enzyme | IC50 (µM) |
|---|---|---|---|
| This compound | Antitumor | mTORC | 0.5 |
| (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride | Moderate Antitumor | Unknown | 1.0 |
| (5-Fluoropyridin-3-yl)methanamine hydrochloride | Weak Antitumor | Unknown | 5.0 |
This table illustrates the comparative potency of this compound against similar compounds, highlighting its superior efficacy.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Cyclobutyl(6-methylpyridin-2-yl)methanamine hydrochloride has been investigated for its potential as a therapeutic agent. Its structural features suggest it may act on specific biological targets, particularly in the treatment of neurological disorders and cardiovascular diseases.
- Antidepressant Activity : Compounds with similar structures have shown promise as antidepressants. The presence of the pyridine ring is often associated with enhanced binding to neurotransmitter receptors, which may contribute to mood regulation .
- Cardiovascular Applications : Some derivatives of pyridin-2-yl-methylamine have been reported to exhibit cardioprotective effects, particularly in conditions like hypertrophic cardiomyopathy (HCM) and left ventricular hypertrophy . The compound's ability to modulate cardiac function could be pivotal in developing new treatments for heart diseases.
Chemical Synthesis
The synthesis of this compound involves several key steps that highlight its versatility:
- Reductive Amination : A novel method for synthesizing pyridin-2-yl-methylamine derivatives includes reductive amination techniques, which are crucial for producing compounds with desired pharmacological properties .
- Intermediates : The synthesis typically utilizes intermediates derived from pyridine and cyclobutyl groups, showcasing the compound's synthetic accessibility and potential for further modifications .
Inhibition Studies
Research has demonstrated that this compound can inhibit certain enzymes linked to disease processes:
- Protease Inhibition : Similar compounds have been shown to inhibit the 3CL protease involved in viral replication, which is significant in the context of antiviral drug development . This suggests that this compound may also possess similar inhibitory properties.
Case Studies
Comparison with Similar Compounds
(1) [(1r,3r)-3-(1H-1,2,3-Triazol-1-yl)cyclobutyl]methanamine Dihydrochloride
- Molecular Formula : C₆H₁₀ClF₂N
- Molecular Weight : 169.60 g/mol
- Key Differences: Replaces the 6-methylpyridine group with a fluorinated triazole ring. The dihydrochloride form increases polarity, likely enhancing aqueous solubility compared to the monohydrochloride target compound. The triazole’s hydrogen-bonding capacity may alter receptor-binding kinetics .
(2) 4-[(3R)-3-Aminopyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide Dihydrochloride
- Molecular Formula: Not explicitly stated (evidence suggests a pyrimidine core).
- Key Differences: Features a pyrimidine-carboxamide scaffold instead of pyridine.
Stereoisomeric Variants
(1) (R)- and (S)-Cyclobutyl(phenyl)methanamine Hydrochloride
- CAS Numbers : 1956435-19-0 (R-isomer), 1202478-42-9 (S-isomer)
- Similarity Score : 1.00 (structural similarity to target compound)
- Key Differences : The phenyl group replaces the 6-methylpyridine, reducing aromatic nitrogen’s electronic effects. Stereochemistry (R vs. S) at the cyclobutyl carbon critically impacts chiral recognition in biological systems, as seen in patent-derived synthetic yields and NMR data .
(2) (R/S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride
- CAS Numbers : 68906-27-4 (S-isomer), 51600-25-0 (R-isomer)
- Similarity Score : 0.94
- Key Differences : A branched alkyl chain replaces the cyclobutyl group, reducing ring strain and altering lipophilicity. This structural simplification may enhance metabolic stability but reduce target specificity .
Pharmacopeial Analogs (Sibutramine-Related Compounds)
Sibutramine-related compounds A–D (USP standards) share a cyclobutyl core but differ in substituents:
- Sibutramine Related Compound A : 2-Chlorophenyl, 3-methylbutyl chain.
- Sibutramine Related Compound B : 3-Chlorophenyl, 3-methylbutyl chain.
- Key Differences : Chlorophenyl groups increase lipophilicity and electron-withdrawing effects compared to the target compound’s methylpyridine. The dimethylamine termini in Sibutramine analogs suggest adrenergic activity, contrasting with the target’s primary amine, which may favor different receptor interactions .
Preparation Methods
Table 1. Typical Reaction Conditions for Reductive Amination
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyridin-2-yl-methylamine preparation | Reduction of nitrile or amide precursor | Standard reduction (e.g., catalytic hydrogenation) |
| Reductive amination | Cyclobutyl aldehyde/cyanohydrin, NaBH3CN, methanol, DABCO | Room temperature, 2–24 h |
| Salt formation | HCl (aqueous or gaseous) | Converts free amine to hydrochloride salt |
| Purification | Recrystallization or chromatography | Ensures high purity |
Alternative Approaches
Table 2. Key Parameters and Yields (Representative Data)
| Parameter | Typical Value/Range | Impact on Yield/Purity |
|---|---|---|
| Reducing agent | Sodium cyanoborohydride | High selectivity for amines |
| Solvent | Methanol | Enhances solubility, reactivity |
| Base | DABCO | Promotes imine formation |
| Temperature | Room temperature (20–25°C) | Mild, avoids decomposition |
| Reaction time | 2–24 hours | Dependent on scale and reagents |
| Yield (overall) | 60–85% (literature range) | Dependent on purification |
- Optimization : The yield and purity of the final product are highly dependent on the stoichiometry of reactants, the quality of the reducing agent, and the control of pH during the reaction.
- Side Reactions : Secondary reactions, such as over-reduction or cyanide-related side products, can be minimized by the addition of metal salts (e.g., iron sulfate) to the reaction mixture.
- Purification : The hydrochloride salt is typically more stable and easier to handle than the free base, facilitating purification and storage.
- Summary Table: Preparation Overview
| Step | Description |
|---|---|
| 1. Synthesis of pyridin-2-yl-methylamine | Reduction of nitrile/amide precursor to amine |
| 2. Reductive amination | Reaction with cyclobutyl aldehyde/cyanohydrin, NaBH3CN, base |
| 3. Salt formation | Treatment with hydrochloric acid to form hydrochloride |
| 4. Purification | Recrystallization or chromatography for final product isolation |
The preparation of this compound is best achieved via reductive amination, utilizing a pyridine derivative and a cyclobutyl-containing reagent in the presence of a suitable reducing agent and base. The process is robust, scalable, and yields a product suitable for further application in research or pharmaceutical development. The use of cyanohydrin intermediates and careful control of reaction conditions are critical for maximizing yield and minimizing impurities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
